7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by the presence of chlorine and iodine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-iodo-5-methyl-1H-pyrazole with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium thiocyanate in DMF.
Electrophilic Substitution: Bromine or iodine in acetic acid.
Oxidation: Potassium permanganate in water.
Reduction: Sodium borohydride in ethanol.
Major Products Formed:
- Substituted pyrazolopyrimidines with various functional groups.
- Oxidized or reduced derivatives with altered electronic properties .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying enzyme interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent for targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
- 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine
Uniqueness: 7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which impart distinct electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity .
Properties
Molecular Formula |
C6H4ClIN4 |
---|---|
Molecular Weight |
294.48 g/mol |
IUPAC Name |
7-chloro-3-iodo-5-methyl-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C6H4ClIN4/c1-2-9-4-3(5(7)10-2)11-12-6(4)8/h1H3,(H,11,12) |
InChI Key |
MAMBPTKDTBRNNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(NN=C2C(=N1)Cl)I |
Origin of Product |
United States |
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